Ciprafamide

Descripción general

Descripción

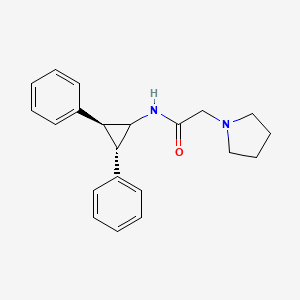

Ciprafamida es un compuesto bioquímico con la fórmula molecular C21H24N2O y un peso molecular de 320.436. Se utiliza principalmente para fines de investigación y no está destinado al consumo humano

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Ciprafamida implica varios pasos, comenzando desde compuestos orgánicos básicos. La ruta sintética exacta y las condiciones de reacción son propiedad y no se divulgan públicamente. es probable que se involucren técnicas generales de síntesis orgánica como reacciones de condensación, sustituciones nucleófilas e hidrogenación catalítica.

Métodos de producción industrial: La producción industrial de Ciprafamida normalmente implicaría reactores químicos a gran escala, control preciso de las condiciones de reacción (temperatura, presión, pH) y procesos de purificación como cristalización y cromatografía para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: Ciprafamida puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Reacción con agentes oxidantes para formar derivados oxidados.

Reducción: Reacción con agentes reductores para formar derivados reducidos.

Sustitución: Reacciones de sustitución nucleofílica o electrófila para reemplazar grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Se utilizan reactivos como halógenos, ácidos y bases en condiciones controladas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Ciprafamida tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como reactivo en la síntesis orgánica y como patrón en química analítica.

Biología: Se estudia por sus posibles efectos en los sistemas biológicos y sus interacciones con las biomoléculas.

Medicina: Se investiga por sus posibles propiedades terapéuticas y como compuesto líder en el descubrimiento de fármacos.

Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en varios procesos industriales.

Mecanismo De Acción

El mecanismo de acción de Ciprafamida implica su interacción con dianas moleculares y vías específicas. Puede actuar uniéndose a enzimas o receptores, alterando su actividad y modulando vías bioquímicas. Las dianas moleculares y vías exactas involucradas aún están bajo investigación y no se comprenden completamente .

Compuestos similares:

Ciprofloxacina: Un antibiótico con una estructura similar pero diferentes propiedades farmacológicas.

Imipramina: Un antidepresivo tricíclico con algunas similitudes estructurales pero diferentes usos terapéuticos.

Singularidad: A diferencia de la ciprofloxacina y la imipramina, la ciprafamida se utiliza principalmente para fines de investigación y no ha sido aprobada para uso clínico .

Comparación Con Compuestos Similares

Ciprofloxacin: An antibiotic with a similar structure but different pharmacological properties.

Imipramine: A tricyclic antidepressant with some structural similarities but different therapeutic uses.

Uniqueness: Unlike Ciprofloxacin and Imipramine, Ciprafamide is primarily used for research purposes and has not been approved for clinical use .

Propiedades

Número CAS |

35452-73-4 |

|---|---|

Fórmula molecular |

C21H24N2O |

Peso molecular |

320.4 g/mol |

Nombre IUPAC |

N-[(2S,3S)-2,3-diphenylcyclopropyl]-2-pyrrolidin-1-ylacetamide |

InChI |

InChI=1S/C21H24N2O/c24-18(15-23-13-7-8-14-23)22-21-19(16-9-3-1-4-10-16)20(21)17-11-5-2-6-12-17/h1-6,9-12,19-21H,7-8,13-15H2,(H,22,24)/t19-,20-/m1/s1 |

Clave InChI |

OZAREULYFHAGNW-WOJBJXKFSA-N |

SMILES |

C1CCN(C1)CC(=O)NC2C(C2C3=CC=CC=C3)C4=CC=CC=C4 |

SMILES isomérico |

C1CCN(C1)CC(=O)NC2[C@@H]([C@H]2C3=CC=CC=C3)C4=CC=CC=C4 |

SMILES canónico |

C1CCN(C1)CC(=O)NC2C(C2C3=CC=CC=C3)C4=CC=CC=C4 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ciprafamide; Z 839. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.